molecular formula C27H46O10 B14883001 pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][pivaloyl(-6)]Man1Me

pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][pivaloyl(-6)]Man1Me

Cat. No.: B14883001
M. Wt: 530.6 g/mol
InChI Key: BHNKLOPDHHNVKE-OKLPXFMBSA-N
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Description

Pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][pivaloyl(-6)]Man1Me is a complex organic compound characterized by multiple pivaloyl groups attached to a mannose derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][pivaloyl(-6)]Man1Me typically involves the protection of hydroxyl groups on mannose using pivaloyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the pivaloyl chloride. The general reaction scheme involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][pivaloyl(-6)]Man1Me undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][pivaloyl(-6)]Man1Me has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl groups in carbohydrate chemistry.

    Biology: Employed in the study of glycosylation processes and carbohydrate-protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][pivaloyl(-6)]Man1Me involves the protection of hydroxyl groups on mannose, preventing unwanted side reactions during chemical synthesis. The pivaloyl groups act as steric hindrances, making the protected mannose derivative less reactive. This allows for selective reactions at other functional groups on the molecule .

Comparison with Similar Compounds

Similar Compounds

    Acetylated Mannose Derivatives: Similar to pivaloyl-protected mannose but with acetyl groups instead of pivaloyl groups.

    Benzoylated Mannose Derivatives: Mannose derivatives protected with benzoyl groups.

Uniqueness

Pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][pivaloyl(-6)]Man1Me is unique due to the bulky nature of the pivaloyl groups, which provide greater steric protection compared to acetyl or benzoyl groups. This makes it particularly useful in synthetic applications where selective protection of hydroxyl groups is required .

Properties

Molecular Formula

C27H46O10

Molecular Weight

530.6 g/mol

IUPAC Name

[(2R,3R,4S,5S)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-methoxyoxan-2-yl]methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C27H46O10/c1-24(2,3)20(28)33-14-15-16(35-21(29)25(4,5)6)17(36-22(30)26(7,8)9)18(19(32-13)34-15)37-23(31)27(10,11)12/h15-19H,14H2,1-13H3/t15-,16-,17+,18+,19?/m1/s1

InChI Key

BHNKLOPDHHNVKE-OKLPXFMBSA-N

Isomeric SMILES

CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)OCC1C(C(C(C(O1)OC)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C

Origin of Product

United States

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